![molecular formula C6H2BrFN2S B595513 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole CAS No. 1242336-51-1](/img/structure/B595513.png)

5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole

Overview

Description

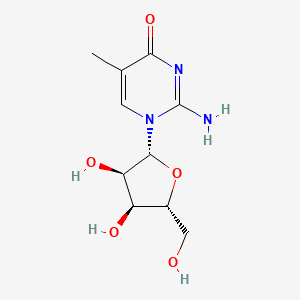

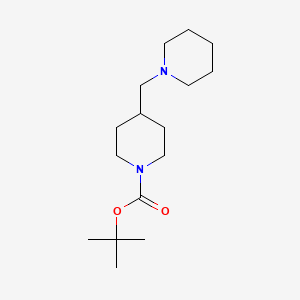

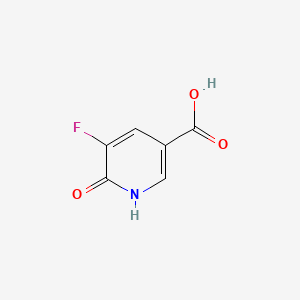

5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C6H2BrFN2S. It has a molecular weight of 233.06 . This compound has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature. For instance, a study reported the synthesis, characterization, and application of a library of 26 donor–acceptor (D–A) compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) group . Another study reported the synthesis of semiconducting polymers based on vinylene-bridged 5-alkoxy-6-fluorobenzo[c][1,2,5]thiadiazole .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole core, which is substituted with a bromine atom at the 5-position and a fluorine atom at the 6-position .Scientific Research Applications

Antimicrobial and Anticancer Agents

Recent studies have highlighted the antimicrobial and anticancer potentials of compounds related to "5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole." For instance, novel derivatives of thiadiazole have been synthesized and evaluated for their antimicrobial activities, indicating significant antibacterial properties against various pathogenic microbes (Mousa L. Al-Smadi et al., 2019). Additionally, thiadiazole derivatives have been developed as possible anticancer agents, with certain compounds showing in vitro anticancer activity, underscoring their potential as therapeutic agents in cancer treatment (K. Bhat et al., 2004).

Organic Photovoltaics

The use of "this compound" derivatives in organic photovoltaic applications has been explored due to their strong absorption in the range of 300–650 nm and their contribution to the development of materials with bandgaps of approximately 1.60 eV. Such derivatives have been incorporated into polymers designed for solar cell applications, achieving a maximum power conversion efficiency of 6.27% (Zhongsheng Xu et al., 2016). This demonstrates the compound's role in enhancing the optoelectronic properties of materials for efficient energy conversion.

Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which includes 5-bromo-6-fluorobenzo[c][1,2,5]thiadiazole, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

Btz-based compounds have been used as potential visible-light organophotocatalysts .

Result of Action

Btz-based compounds have been used in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

The use of light as a “traceless” reagent has been discussed in the context of btz-based compounds .

Biochemical Analysis

Biochemical Properties

5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole has been researched for use in photovoltaics or as fluorescent sensors . It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which forms the basis of electron donor-acceptor (D-A) systems

Cellular Effects

Compounds with the BTZ motif have been used in the development of polymer solar cells (PSCs), suggesting potential interactions with cellular energy processes .

Molecular Mechanism

Btz-based compounds have been used in D-A systems to modify the optoelectronic and photophysical properties of photocatalysts .

Properties

IUPAC Name |

5-bromo-6-fluoro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAVGHCROROMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681982 | |

| Record name | 5-Bromo-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-51-1 | |

| Record name | 5-Bromo-6-fluoro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)

![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)

![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)